

Application Note: Unveiling Ancient Secrets: Identifying Embalming Resins in Mummies using Mass Spectrometry

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Compound of Interest

Compound Name: *mumie*

Cat. No.: *B1172455*

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Abstract

The analysis of embalming resins from ancient mummies provides invaluable insights into historical funerary practices, trade routes, and ancient technologies. Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), has emerged as a powerful tool for the molecular characterization of these complex organic residues. This application note provides detailed protocols for the extraction and analysis of embalming resins using GC-MS, Pyrolysis-GC-MS, and LC-MS. It also includes a summary of key chemical biomarkers used to identify common embalming materials and a visual workflow to guide researchers through the analytical process. This guide is intended for researchers in archaeology, chemistry, and cultural heritage studies.

Introduction

Ancient Egyptian embalming involved the use of a complex mixture of natural substances to preserve the body. These materials included plant resins, oils, fats, beeswax, and bitumen, many of which were imported from distant lands.^{[1][2][3]} Identifying the specific components of these embalming "recipes" can reveal details about the socio-economic status of the deceased, ancient trade networks, and the evolution of mummification techniques over thousands of years.^{[1][4]}

Mass spectrometry techniques offer the high sensitivity and specificity required to identify the molecular constituents of these aged and degraded materials.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique, adept at separating and identifying volatile and semi-volatile organic compounds like fatty acids, terpenes, and sterols, which are indicative of specific natural products.[2][5][7] For polymeric materials or to minimize sample destruction, techniques like Pyrolysis-GC-MS (Py-GC-MS) and Thermal Desorption-GC-MS (TD-GC-MS) are employed.[7][8] Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used as a complementary technique for the analysis of non-volatile compounds.[3][9][10]

This document outlines the established methodologies for applying these mass spectrometry techniques to the study of mummy embalming resins.

Experimental Protocols

Protocol 1: Solvent Extraction and GC-MS Analysis

This is the most common method for analyzing the lipid and resinous components of embalming materials.

1. Sample Preparation and Extraction:

- Carefully collect a small sample of the resinous material (typically 2-10 mg) from the mummy wrappings or tissue.[5]
- Grind the sample into a fine powder.
- Perform a solvent extraction. A common method involves sonication of the sample in a mixture of dichloromethane/methanol (2:1 v/v).
- Centrifuge the sample and collect the supernatant. The extraction can be repeated to ensure complete recovery of organic residues.
- The extract can be separated into different fractions using solid-phase extraction (SPE). For example, a silica gel column can be used to elute different compound classes with solvents of increasing polarity (e.g., hexane for hydrocarbons, ethanol for terpenoids, and diethyl ether with acetic acid for fatty acids).[11]

2. Derivatization:

- Evaporate the solvent from the extract under a gentle stream of nitrogen.

- To analyze polar molecules like fatty acids and hydroxylated compounds by GC-MS, they must be derivatized to increase their volatility. A common method is trimethylsilylation.
- Add 50 μ L of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.
- Heat the mixture at 70°C for 1 hour to ensure complete derivatization.[2]

3. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC (or equivalent).
- Column: 5% phenyl methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).[2]
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp 1: 10°C/min to 150°C.
 - Ramp 2: 4°C/min to 350°C, hold for 15 minutes.
- Injector: Splitless mode at 300°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- Ionization: Electron Ionization (EI) at 70 eV.[1]
- Mass Range: m/z 50-800.[1]
- Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for analyzing polymeric materials and requires minimal sample preparation. It is also less destructive to the overall sample.

1. Sample Preparation:

- Place a small amount of the solid sample (0.1-0.5 mg) into a pyrolysis sample cup. No solvent extraction or derivatization is needed.

2. Py-GC-MS Instrumentation and Conditions:

- Pyrolyzer: CDS Pyroprobe 5000 (or equivalent).
- Pyrolysis Temperature: 610°C for 15 seconds.

- GC-MS System: Same as described in Protocol 1.
- GC Interface Temperature: 300°C.
- Data Analysis: The resulting pyrograms provide a "fingerprint" of the material, with specific pyrolysis products indicating the original polymer or resin.[\[12\]](#)

Data Presentation and Interpretation

Data analysis involves identifying compounds based on their mass spectra and retention times. Mass spectra are compared against established libraries like the National Institute of Standards and Technology (NIST) database and with authentic standards when available.[\[1\]](#) The presence of specific biomarker molecules allows for the identification of the original materials used in the embalming balm.

Table 1: Key Biomarkers for Embalming Materials Identified by Mass Spectrometry

Material Source	Class of Compound	Key Biomarkers	Analytical Technique(s)
Beeswax	n-Alkanes, Fatty Acids, Wax Esters	Long-chain n-alkanes (C21-C33, odd-over-even predominance), Palmitic acid (C16:0), Long-chain palmitate esters.[5]	GC-MS
Animal Fats	Triacylglycerols (TAGs), Fatty Acids	High abundance of palmitic (C16:0) and stearic (C18:0) acids. Presence of saturated TAGs (e.g., TAG 48:0, 50:0, 52:0).[13]	GC-MS, HT-GC-MS
Plant Oils (general)	Fatty Acids, Triacylglycerols	Presence of unsaturated fatty acids like oleic acid (C18:1) and linoleic acid (C18:2).[7]	GC-MS
Castor Oil	Hydroxy Fatty Acid	Ricinoleic acid.[14]	GC-MS
Pistacia Resin (Mastic)	Triterpenoids	Moronic acid, Oleanonic acid, Masticadienonic acid, Isomasticadienonic acid.[1][2]	GC-MS, LC-MS
Dammar Resin	Triterpenoids	Dammaranediol, Dammaranediene.	GC-MS, LC-MS/MS
Elemi Resin	Triterpenoids	α - and β -amyrin, Elemicin.[1]	GC-MS
Coniferous Resins (Pinaceae)	Diterpenoids	Abietic acid, Dehydroabietic acid (DHA), 7-Oxodehydroabietic	GC-MS, LC-MS/MS

acid (7-ODHA),
Pimaric acid.[3][15]

Bitumen

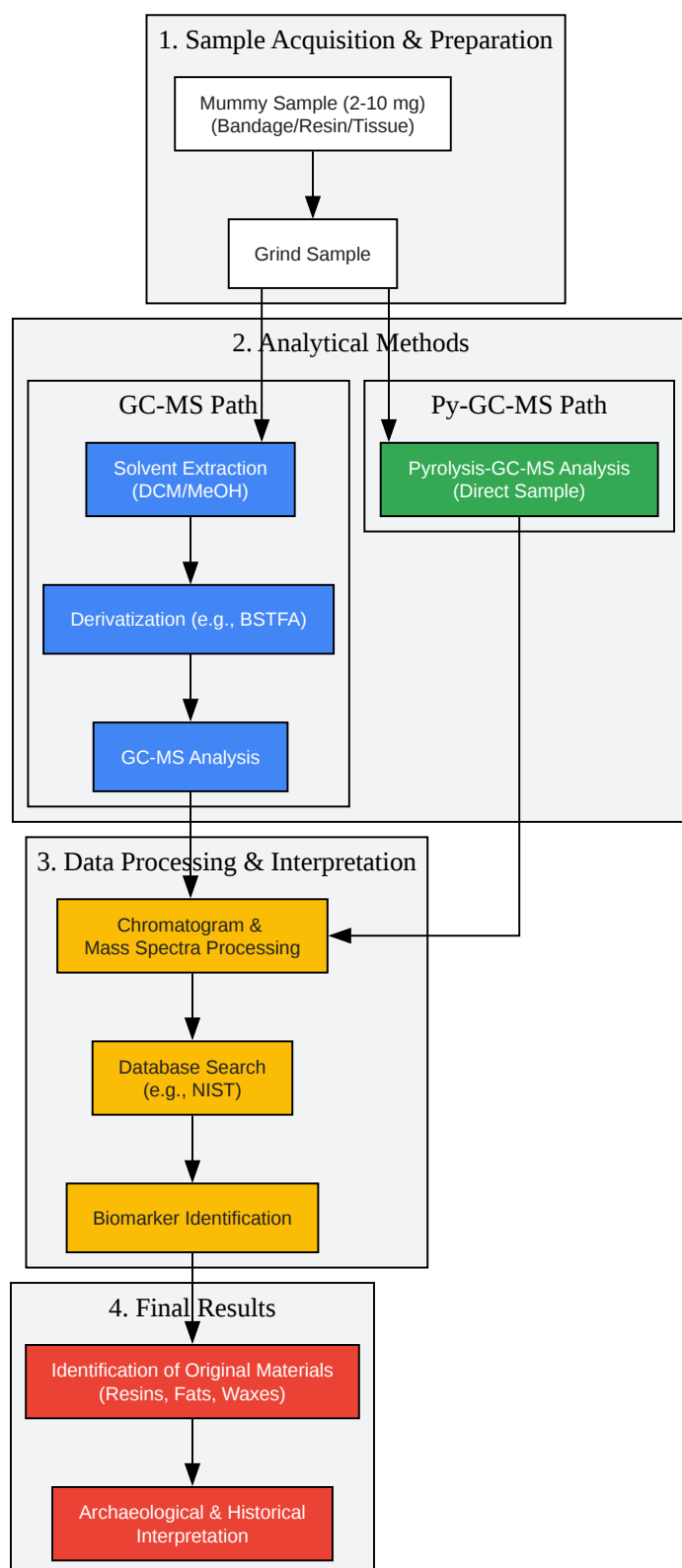
Steranes, Hopanes

Specific distributions
of steranes and
hopanes.

GC-MS

Workflow Diagram

The following diagram illustrates the logical workflow for the analysis of embalming resins from sample acquisition to final interpretation.



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